molecular formula C19H22N2O3 B11375903 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11375903
M. Wt: 326.4 g/mol
InChI Key: IFNHLOQJJALAGF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a furan ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Dimethylamino Group: The dimethylamino group is incorporated through a nucleophilic substitution reaction using dimethylamine.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds, each with distinct chemical and physical properties.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
  • N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
  • N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring, a furan ring, and a dimethylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H22N2O3/c1-12-7-8-16-14(10-12)13(2)18(24-16)19(22)20-11-15(21(3)4)17-6-5-9-23-17/h5-10,15H,11H2,1-4H3,(H,20,22)

InChI Key

IFNHLOQJJALAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CO3)N(C)C

solubility

>49 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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